molecular formula C13H18BNO2 B8645338 (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

Cat. No.: B8645338
M. Wt: 231.10 g/mol
InChI Key: XUKWNEMIMBQPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a pyridine ring attached to a vinyl group, which is further connected to a dioxaborolane moiety. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine typically involves the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form the corresponding borane derivatives.

    Substitution: The vinyl group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Borane derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine primarily involves its ability to form stable boron-carbon bonds. In the Suzuki-Miyaura reaction, the compound acts as a boron source, which reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation with the boronic ester, followed by reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is unique due to its combination of a pyridine ring and a vinyl group attached to a dioxaborolane moiety. This structure imparts specific reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications. Its ability to form stable complexes with various reagents and substrates further enhances its versatility in organic synthesis.

Properties

Molecular Formula

C13H18BNO2

Molecular Weight

231.10 g/mol

IUPAC Name

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-7-11-6-5-9-15-10-11/h5-10H,1-4H3

InChI Key

XUKWNEMIMBQPEB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available 3-ethynyl-pyridine 3b (1.03 g, 10 mmol) and 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (7.26 mL, 50 mmole) in toluene (40 mL) were combined with carbonylchlorohydridotris(triphenylphosphine) ruthenium (II), RuHCl(CO)(PPh3) (476 mg, 0.50 mmol) at ambient temperature and the reaction mixture was heated at 50° C. in an oil-bath for 16 h. The toluene was evaporated and the crude compound was diluted with ethyl acetate and washed with saturated sodium bicarbonate solution, saturated sodium chloride solution, and water. The organic extracts were dried over MgSO4, filtered, and evaporated in vacuo. The crude product was eluted with a gradient of 10:1 to 2:1 hexane/ethyl acetate by flash chromatography to yield 3-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-vinyl]-pyridine Compound 3c (2.2 g, 95% yield) as a yellow syrup. 1H NMR (300 MHz, CDCl3) δ 8.75 (d, 1H), 8.54 (dd, 1H), 7.83 (dt, 1H), 7.39 (d, 1H), 7.31 (dd, 1H), 6.27 (d, 1H), 1.34 (s, 12H); MS (ESI) m/z: 232.14 (M+H+).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
7.26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
carbonylchlorohydridotris(triphenylphosphine) ruthenium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
RuHCl(CO)(PPh3)
Quantity
476 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
95%

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